molecular formula C8H8ClFO3S B2426380 4-(2-Fluoroethoxy)benzenesulfonyl chloride CAS No. 264624-26-2

4-(2-Fluoroethoxy)benzenesulfonyl chloride

Cat. No.: B2426380
CAS No.: 264624-26-2
M. Wt: 238.66
InChI Key: PZGIOGPIPGPCBY-UHFFFAOYSA-N
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Description

4-(2-Fluoroethoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-fluoroethoxy group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 4-(2-Fluoroethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-fluoroethanol in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-fluoroethoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(2-Fluoroethoxy)benzenesulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine

The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonate thioesters .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-fluoroethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIOGPIPGPCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCF)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., (2-fluoro-ethoxy)-benzene (20 mmol) was added slowly to chlorosulfonic acid (200 mmol). The reaction mixture was stirred for 20 min at 0-5° C. and then warmed to room temperature, and finally stirred at 45° C. for 2 h. Then the reaction mixture was cautiously (!) added to ice water. The precipitate was filtered, washed with water and dried in a vacuum oven at 30° C. to give the title compound.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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